molecular formula C12H14O B152291 2-Phenylcyclohexanone CAS No. 1444-65-1

2-Phenylcyclohexanone

Cat. No.: B152291
CAS No.: 1444-65-1
M. Wt: 174.24 g/mol
InChI Key: DRLVMOAWNVOSPE-UHFFFAOYSA-N
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Description

2-Phenylcyclohexanone is an organic compound with the molecular formula C12H14O. It is a ketone derivative of cyclohexane, where a phenyl group is attached to the second carbon of the cyclohexanone ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylcyclohexanone can be synthesized through several methods. One common method involves the reaction of cyclohexanone with phenylmagnesium bromide (Grignard reagent) followed by acid hydrolysis. Another method includes the Friedel-Crafts acylation of benzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of phenylcyclohexene or the oxidation of 2-phenylcyclohexanol. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenylcyclohexanone has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Chlorocyclohexanone
  • 4-Phenylcyclohexanone
  • 1,4-Cyclohexanedione monoethylene acetal
  • 2-Chloromethyl-1,3-dioxolane
  • 1-(Chloromethyl)-4-(trifluoromethoxy)benzene
  • 4-(Hydroxymethyl)cyclohexanone
  • 1,4-Cyclohexanedione
  • 2,2-Dimethylcyclopentanone

Uniqueness: 2-Phenylcyclohexanone is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexanone derivatives. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

2-phenylcyclohexan-1-one
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InChI

InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DRLVMOAWNVOSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=CC=C2
Source PubChem
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Molecular Formula

C12H14O
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DSSTOX Substance ID

DTXSID501314883
Record name 2-Phenylcyclohexanone
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Molecular Weight

174.24 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 2-Phenylcyclohexanone
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CAS No.

1444-65-1
Record name 2-Phenylcyclohexanone
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Record name 2-Phenylcyclohexanone
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Record name 2-Phenylcyclohexanone
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Synthesis routes and methods I

Procedure details

Lastly, to examine the utility of the catalyst on a somewhat larger scale, the reaction of cyclohexenone with phenylboronic acid was performed on a 20 mmol scale and the product 2-phenyl cyclohexanone was isolated in identical yield (83%) to the small-scale reaction (Table 1, entry 5). Thus, the ligands described herein may have practical application in larger scale reactions.
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Synthesis routes and methods II

Procedure details

Rh2(S-DOSP)4-catalyzed decomposition of the cyclic vinyldiazoacetate 58 in the presence of 1,3-cyclohexadiene 40 resulted in the formation of the 1,4-cyclohexadiene 59 in 73% yield and 97% ee. The absolute configuration of compound 59 was determined by DDQ oxidation and ozonolysis to afford the 2-phenylcyclohexanone in a 56% yield. Found [α]26D=−17 (c=1.66, PhH). Lit. value: [α]24D=−113.5 (c=0.60, PhH), S-isomer. (Berti et al., J. Chem. Soc., pp. 3371-3377 (1971), which is hereby incorporated by reference.) Similarly, decomposition of the dienyldiazoacetate 60 in the presence of 1,3-cyclohexadiene 40 resulted in the formation of 61 (60% yield and 99% ee), in which both diene components have moved out of conjugation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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